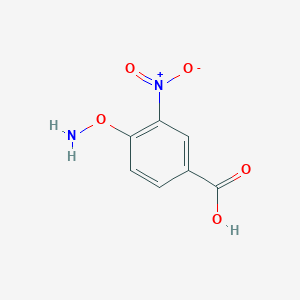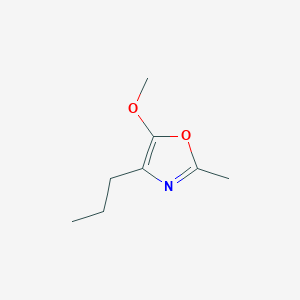![molecular formula C12H12N2O3 B13954414 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester CAS No. 50609-59-1](/img/structure/B13954414.png)
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester is a heterocyclic compound with a fused pyridine and pyrimidine ring systemThe presence of a bridgehead nitrogen atom in its structure contributes to its unique chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester typically involves cyclative condensation reactions. One common method includes the condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach involves the transition metal-catalyzed direct C−H arylation of 3-unsubstituted pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation and arylation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like haloarenes and aryl diazonium salts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including anti-inflammatory, anti-tumor, and cardiovascular agents.
Bioorganic Chemistry: The compound is used in the development of fluorescent sensors and labeling agents due to its fluorescent properties.
Materials Science: It is employed in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the keto oxygen atom at position C-4 and the nitrogen atom in the pyrimidine ring can chelate metal ions, influencing enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4H-quinolizine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
1,3,4-Oxadiazole and 1,3,4-Thiadiazole derivatives: These compounds also contain heterocyclic rings and are used in similar applications.
Uniqueness
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester is unique due to its specific ring structure and the presence of a bridgehead nitrogen atom. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
50609-59-1 |
|---|---|
Formule moléculaire |
C12H12N2O3 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
ethyl 2-(4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-9-8-13-10-5-3-4-6-14(10)12(9)16/h3-6,8H,2,7H2,1H3 |
Clé InChI |
YGTOZAFCXGHMCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C2C=CC=CN2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)

